molecular formula C14H7F4NO4 B6410100 2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261938-68-4

2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6410100
CAS RN: 1261938-68-4
M. Wt: 329.20 g/mol
InChI Key: RBQDVBCCNAMTCN-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% (2F3TMPA) is an organic compound with the molecular formula C13H6F5NO3. It has been studied for its applications in many scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 2F3TMPA is used to synthesize a variety of organic compounds, including pharmaceuticals and other molecules of interest. In medicinal chemistry, it has been used to synthesize a variety of drugs and other compounds for use in drug development. In biochemistry, it has been used to study the biochemical and physiological effects of a wide range of compounds.

Scientific Research Applications

2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% has been studied for its applications in many scientific fields, including organic synthesis, medicinal chemistry, biochemistry, and pharmacology. In organic synthesis, it has been used to synthesize a variety of organic compounds, including pharmaceuticals and other molecules of interest. In medicinal chemistry, it has been used to synthesize a variety of drugs and other compounds for use in drug development. In biochemistry, it has been used to study the biochemical and physiological effects of a wide range of compounds. In pharmacology, it has been used to study the pharmacokinetic and pharmacodynamic properties of a range of compounds.

Mechanism of Action

2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% is an organic compound with a high affinity for proteins, which makes it useful for studying the biochemical and physiological effects of a wide range of compounds. The mechanism of action of 2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% is not fully understood, but it is thought to interact with proteins in the cell membrane, which can affect the activity of certain enzymes and other proteins. This can lead to changes in the cell’s physiology, resulting in changes in the body’s response to certain compounds.
Biochemical and Physiological Effects
2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% has been studied for its effects on a variety of biochemical and physiological processes. It has been found to affect the activity of enzymes involved in the metabolism of drugs, as well as the activity of other proteins involved in the regulation of cell growth and division. It has also been found to affect the activity of proteins involved in the regulation of cell death, as well as proteins involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% is a useful compound for laboratory experiments, as it is easy to synthesize and has a high affinity for proteins. However, it is not suitable for use in vivo experiments, as it is rapidly metabolized in the body and has a short half-life. Additionally, the effects of 2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% on biochemical and physiological processes are not fully understood, so caution should be taken when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for research on 2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95%. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its pharmacokinetic and pharmacodynamic properties. Additionally, further research could be conducted into the potential therapeutic applications of 2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95%, such as its use as an anti-cancer agent or as a drug delivery system. Finally, research could be conducted into the potential use of 2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% as a tool for synthetic organic chemistry, such as its use in the synthesis of pharmaceuticals and other molecules of interest.

Synthesis Methods

2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% can be synthesized via a multistep process. The first step is to react 2-fluoro-3-trifluoromethylphenol with nitric acid to form 2-fluoro-3-trifluoromethylphenyl nitrate. This is then reacted with sodium hydroxide to form 2-fluoro-3-trifluoromethylphenyl sodium salt. Finally, this is reacted with 4-nitrobenzoic acid to form 2-(2-Fluoro-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95%. This method has been used to synthesize a variety of organic compounds, including pharmaceuticals and other molecules of interest.

properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO4/c15-12-8(2-1-3-11(12)14(16,17)18)10-6-7(19(22)23)4-5-9(10)13(20)21/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQDVBCCNAMTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691838
Record name 2'-Fluoro-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-68-4
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-fluoro-5-nitro-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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